
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexene ring with three methyl groups and a carbonate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate typically involves multiple steps. One common method includes the reaction of 3-methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can affect cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-
- (2E,4E)-3-Methyl-5-(2,6,6-trimethylcyclohex-1-en-1-yl)penta-2,4-dien-1-yl triphenylphosphonium chloride
Uniqueness
Compared to similar compounds, 3-Methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl carbonate stands out due to its unique carbonate ester functional group. This feature imparts distinct reactivity and stability, making it suitable for specific applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
543724-30-7 |
|---|---|
Molecular Formula |
C16H25O4- |
Molecular Weight |
281.37 g/mol |
IUPAC Name |
[3-methyl-1-oxo-1-(2,6,6-trimethylcyclohex-3-en-1-yl)pentan-3-yl] carbonate |
InChI |
InChI=1S/C16H26O4/c1-6-16(5,20-14(18)19)10-12(17)13-11(2)8-7-9-15(13,3)4/h7-8,11,13H,6,9-10H2,1-5H3,(H,18,19)/p-1 |
InChI Key |
BKECQXRWIMTVMI-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)(CC(=O)C1C(C=CCC1(C)C)C)OC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


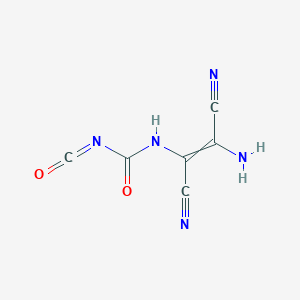
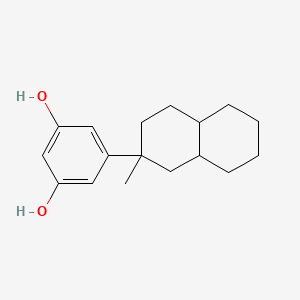
![1-[1-(2,2-Diphenylethyl)-6-fluoro-3,4-dihydroisoquinolin-2(1H)-yl]ethan-1-one](/img/structure/B14215947.png)
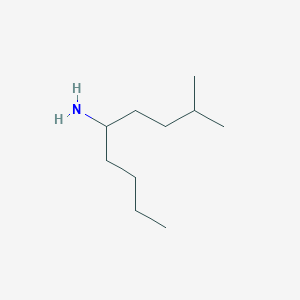
![2-[(4-Chlorobenzene-1-sulfonyl)amino]ethyl 4-hydroxybenzoate](/img/structure/B14215954.png)
![1,1'-{(5-Bromo-1,3-phenylene)bis[oxy(6-nitro-3,1-phenylene)oxymethylene]}dibenzene](/img/structure/B14215956.png)
boranyl](/img/structure/B14215959.png)
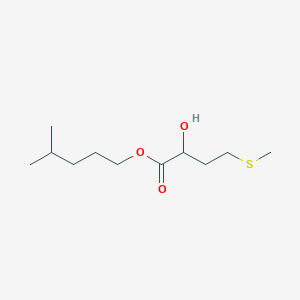
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
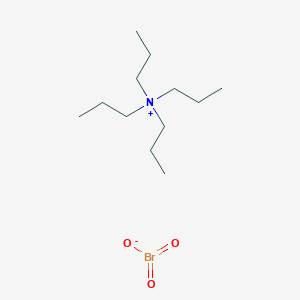


![3-Methyl-5-[2-(4-methylphenyl)-2-oxoethylidene]pyrrolidin-2-one](/img/structure/B14216000.png)
